molecular formula C27H27N5O5S B15038724 N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15038724
M. Wt: 533.6 g/mol
InChI Key: CADYLGLFJRTWLN-OGLMXYFKSA-N
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Description

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol compound.

    Condensation with Acetohydrazide: The final step involves the condensation of the intermediate with acetohydrazide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: Utilized in the development of novel polymers and materials with unique properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-(4-hydroxyphenyl)acetamide
  • 4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole

Uniqueness

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (referred to as compound 3254-2501) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and immunomodulatory effects.

Chemical Structure and Properties

The molecular formula of compound 3254-2501 is C27H27N5O5SC_{27}H_{27}N_{5}O_{5}S, and its structure includes multiple functional groups that contribute to its biological activity. The presence of the triazole ring is particularly noteworthy due to its known pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains. The incorporation of the triazole ring in compound 3254-2501 may enhance its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Compound Microorganism Tested Minimum Inhibitory Concentration (MIC)
Compound 3254-2501Staphylococcus aureus0.125 μg/ml
Compound 3254-2501Escherichia coli0.250 μg/ml

Anti-inflammatory Effects

The anti-inflammatory potential of compound 3254-2501 can be attributed to the presence of the hydrazide group and the triazole ring. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The ability to modulate these cytokines may provide therapeutic benefits in inflammatory diseases.

Immunomodulatory Properties

The immunomodulatory effects of compound 3254-2501 are also significant. Compounds with similar structures have been reported to enhance the proliferation of immune cells such as lymphocytes and macrophages while inhibiting excessive inflammatory responses. This dual action could make it a candidate for further research in autoimmune diseases and therapies.

Case Studies and Research Findings

A study published in PMC highlighted the immunoregulatory properties of isoxazole derivatives, which share structural similarities with compound 3254-2501. These derivatives were shown to regulate the proliferation of thymocytes and splenocytes effectively . Furthermore, research on other hydrazide derivatives indicated their capacity to lower carrageenan-induced paw edema in animal models, suggesting potential applications in pain management .

Properties

Molecular Formula

C27H27N5O5S

Molecular Weight

533.6 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5O5S/c1-17(18-10-12-21(33)13-11-18)28-29-24(34)16-38-27-31-30-26(32(27)20-8-6-5-7-9-20)19-14-22(35-2)25(37-4)23(15-19)36-3/h5-15,33H,16H2,1-4H3,(H,29,34)/b28-17+

InChI Key

CADYLGLFJRTWLN-OGLMXYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=C(C=C4)O

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)O

Origin of Product

United States

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